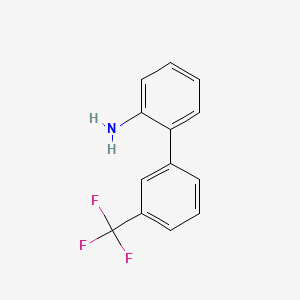

3'-Trifluoromethylbiphenyl-2-ylamine

Description

Significance of Biphenylamine Scaffolds in Synthetic Chemistry

The biphenyl (B1667301) structure, consisting of two connected phenyl rings, is a foundational scaffold in organic chemistry. arabjchem.org These structures are pivotal intermediates in the creation of a wide array of pharmacologically active compounds. researchgate.net The functionalization of the basic biphenyl molecule is crucial for its use in synthesis. The addition of an amine group to create a biphenylamine (or aminobiphenyl) scaffold introduces a reactive site and significantly broadens its utility. arabjchem.org

Substituted biphenylamines are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets, making them valuable cores for drug development. arabjchem.org This versatility has led to their incorporation into a diverse range of therapeutic agents, including those with antimicrobial, anti-inflammatory, analgesic, and anti-cancer properties. researchgate.netbenthamdirect.com The ability of the amino group to form further bonds allows for the construction of more complex, three-dimensional molecules with tailored biological activities. arabjchem.org

The Role of Trifluoromethyl Groups in Organic Synthesis and Molecular Design

The trifluoromethyl (-CF3) group is a small but powerful functional group that has become indispensable in molecular design, particularly in the development of pharmaceuticals and agrochemicals. bohrium.com Its incorporation into a molecule can dramatically and beneficially alter its physicochemical properties. mdpi.comnih.gov

Key properties imparted by the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown in the body. This can increase the half-life and duration of action of a drug. mdpi.com

Increased Lipophilicity: The -CF3 group increases the molecule's affinity for lipids, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for the bioavailability and effectiveness of many drugs. nbinno.com

Modified Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can influence the acidity or basicity of nearby functional groups, which can enhance the binding affinity of a molecule to its biological target. nbinno.comwikipedia.org

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro, allowing chemists to fine-tune a molecule's size, shape, and electronic profile to optimize its activity and reduce potential side effects. wikipedia.org

These attributes have led to the inclusion of the trifluoromethyl group in numerous successful drugs, including antidepressants and anti-inflammatory agents. wikipedia.org

Overview of Research Trajectories for 3'-Trifluoromethylbiphenyl-2-ylamine

Given the established importance of its structural components, the primary research trajectory for this compound is its application as a specialized chemical intermediate. There is limited research on this specific molecule as an end-product; instead, its value lies in its potential as a starting material or building block for creating more complex, high-value compounds. cymitquimica.com

The unique structure of this compound offers a strategic combination of the biphenylamine scaffold's versatility with the beneficial properties of the trifluoromethyl group. cymitquimica.com Researchers in medicinal and materials science utilize such intermediates to synthesize novel molecules with precisely engineered characteristics. The presence of the amine group provides a reactive handle for further chemical modifications, while the trifluoromethyl group pre-engineers the final product with enhanced stability and lipophilicity. cymitquimica.com Consequently, the principal application of this compound is in the synthesis of new candidates for pharmaceuticals and agrochemicals, where these properties are highly desirable. cymitquimica.com

Compound Data

Below are tables detailing the properties of the subject compound and a list of all chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 365-06-0 |

| Molecular Formula | C₁₃H₁₀F₃N |

| Molecular Weight | 237.22 g/mol |

| Appearance | Liquid |

| Synonyms | [1,1'-Biphenyl]-2-amine, 3'-(trifluoromethyl)- |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJLIEDZSSPJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-06-0 | |

| Record name | 365-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Trifluoromethylbiphenyl 2 Ylamine and Its Derivatives

Established Synthetic Routes to 3'-Trifluoromethylbiphenyl-2-ylamine

The construction of the this compound framework is predominantly achieved through palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance.

Palladium-Catalyzed Amination Approaches

The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org In a retrosynthetic approach to this compound, the final step would be the formation of the C-N bond. This involves the coupling of a 2-halo-3'-trifluoromethylbiphenyl (where halo can be I, Br, or Cl) with an ammonia (B1221849) equivalent.

The catalytic cycle for this transformation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. nih.gov

Illustrative Reaction Conditions for Buchwald-Hartwig Amination:

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2-Bromo-3'-trifluoromethylbiphenyl | Electrophile |

| Amine Source | Ammonia or Ammonia Surrogate | Nucleophile |

| Palladium Precatalyst | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | Catalyst Source |

| Ligand | XPhos, SPhos, or t-BuXPhos | Stabilizes Pd center, facilitates catalytic cycle |

| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene or 1,4-Dioxane | Reaction Medium |

| Temperature | 80-110 °C | Provides energy for reaction |

Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl (B1667301) Formation

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds, particularly for synthesizing biaryl compounds. libretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Strategy A: Coupling of a 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-chloroaniline) with (3-trifluoromethylphenyl)boronic acid.

Strategy B: Coupling of a (2-aminophenyl)boronic acid or its derivative with a 1-halo-3-(trifluoromethyl)benzene (e.g., 1-bromo-3-(trifluoromethyl)benzene).

Strategy A is often preferred due to the commercial availability and stability of the starting materials. The synthesis of substituted biphenylamines via this route has been well-documented. nih.gov The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the biphenyl product. libretexts.org The use of unprotected ortho-bromoanilines in Suzuki-Miyaura couplings has been shown to be effective, providing a direct route to the target scaffold. nih.gov

Typical Conditions for Suzuki-Miyaura Coupling:

| Parameter | Condition |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ |

| Ligand (if needed) | SPhos, XPhos, RuPhos |

| Boronic Acid/Ester | (3-Trifluoromethylphenyl)boronic acid |

| Aryl Halide | 2-Bromoaniline |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF |

| Temperature | 90-110 °C |

Alternative Coupling and Functionalization Procedures

While palladium-catalyzed reactions are dominant, other methods can be employed for the synthesis of biphenylamines. The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, represents an older but still viable alternative to the Buchwald-Hartwig amination, although it often requires harsher reaction conditions.

Another approach involves the functionalization of a pre-formed biphenyl scaffold. For example, starting with 3'-trifluoromethylbiphenyl, a nitro group could be introduced at the 2-position via nitration, followed by a reduction of the nitro group to the desired amine. However, controlling the regioselectivity of the nitration step can be challenging and may lead to a mixture of isomers, complicating purification.

Trifluoromethylation Techniques and their Integration into Biphenylamine Synthesis

An alternative synthetic strategy involves the introduction of the trifluoromethyl (CF₃) group onto a biphenyl-2-ylamine core. The CF₃ group is a crucial pharmacophore in medicinal chemistry, and numerous methods for its installation have been developed. cas.cn These methods are broadly categorized as electrophilic or nucleophilic trifluoromethylation.

Electrophilic Trifluoromethylation Methods

Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate, such as an electron-rich aromatic ring, with an electrophilic "CF₃⁺" source. chem-station.com A variety of shelf-stable, easy-to-handle electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). beilstein-journals.orgresearchgate.net

For the synthesis of this compound, this would entail the direct trifluoromethylation of biphenyl-2-ylamine. However, this approach faces significant regioselectivity challenges. The amino group is a strong ortho-, para-director, meaning the CF₃ group would likely be directed to the positions ortho and para to the amine (positions 3 and 5) on the same ring, rather than the desired 3' position on the adjacent ring. Therefore, this method is generally less suitable for the specific synthesis of this isomer unless directing group strategies are employed to overcome the inherent reactivity of the biphenyl-2-ylamine substrate.

Prominent Electrophilic Trifluoromethylating Reagents:

| Reagent Class | Specific Example |

|---|---|

| Hypervalent Iodine Reagents | Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) |

| Sulfonium Salts | Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) |

| Sulfoximine Reagents | Shibata's Reagents |

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation utilizes a nucleophilic "CF₃⁻" source to react with an electrophilic substrate. beilstein-journals.org A common source for the CF₃ nucleophile is trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent, which releases the CF₃ anion upon activation with a fluoride (B91410) source. beilstein-journals.org Fluoroform (HCF₃) has also emerged as an inexpensive and atom-economical source of the CF₃ anion. beilstein-journals.org

This strategy can be integrated into the synthesis of this compound by starting with a biphenyl precursor bearing an electrophilic handle at the 3' position. For instance, a Suzuki-Miyaura coupling between 2-aminophenylboronic acid and 1-bromo-3-iodobenzene (B1265593) could yield 3'-iodobiphenyl-2-ylamine. This intermediate could then undergo a copper-catalyzed nucleophilic trifluoromethylation with a reagent like TMSCF₃ to install the CF₃ group at the 3' position. This multi-step approach offers better regiocontrol compared to direct electrophilic trifluoromethylation of the biphenylamine core.

Radical Trifluoromethylation Pathways

The introduction of a trifluoromethyl (CF3) group via radical pathways is a powerful strategy for synthesizing trifluoromethylated compounds, including derivatives of this compound. researchgate.net These methods are advantageous as they often proceed under mild conditions and can be applied late in a synthetic sequence. The core of this strategy involves the generation of the highly reactive trifluoromethyl radical (•CF3), which then adds to an aromatic system. princeton.edu

Various reagents have been developed to serve as effective sources of the •CF3 radical. Common precursors include sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), S-(Trifluoromethyl)diphenylsulfonium triflate (Umemoto's reagent), and triflyl chloride (CF3SO2Cl). researchgate.netprinceton.edursc.org The generation of the radical can be initiated by thermal methods, redox processes, or photoredox catalysis.

For instance, the reaction of S-(trifluoromethyl)diphenylsulfonium triflate with a reducing agent like sodium dithionite (B78146) (Na2S2O4) can generate the CF3 radical under suitable conditions. rsc.org Another prevalent method involves the oxidative generation of the •CF3 radical from a nucleophilic CF3 source. The mechanism typically involves the addition of the electron-deficient trifluoromethyl radical to the electron-rich positions of an arene or heteroarene. princeton.edu This is followed by an oxidation step to regenerate the aromatic system, now bearing a CF3 group. princeton.edu The choice of radical initiator and reaction conditions is crucial for achieving high efficiency and selectivity. researchgate.net

| Radical Precursor | Common Initiator/Method | Typical Reaction Conditions |

| CF3SO2Na (Langlois' Reagent) | Oxidants (e.g., t-BuOOH) | Transition-metal-free, moderate temperatures |

| CF3SO2Cl (Triflyl Chloride) | Photoredox Catalysis (Visible Light) | Room temperature, mild base |

| Umemoto's Reagents | Redox Initiation | Mild conditions, often without external catalysts |

| CF3I | Photoredox Catalysis | Visible light, room temperature |

| Trifluoroacetic Acid (TFA) | Photoredox Catalysis with Activator | Mild conditions, inexpensive CF3 source |

Regioselective and Stereoselective Synthesis of Substituted this compound Analogs

The synthesis of specific analogs of this compound requires precise control over the placement of substituents (regioselectivity) and the spatial arrangement of atoms (stereoselectivity).

Regioselectivity in the formation of the biphenyl core is often achieved during the cross-coupling step, such as a Suzuki-Miyaura or Ullmann condensation reaction. researchgate.net In an Ullmann coupling, for example, selectivity can be controlled by exploiting the differential reactivity of aryl halides. scispace.com Under milder conditions enabled by ligated copper catalysts, aryl iodides react preferentially over aryl bromides, allowing for a directed coupling at a specific position. scispace.com Similarly, in palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligands and precursors dictates which C-N bond is formed, thereby controlling the final substitution pattern. wikipedia.orgnih.gov The synthesis of 3- or 5-arylaminoisoxazoles from enaminones demonstrates how reaction conditions (neutral vs. basic) can direct the cyclization pathway to yield different regioisomers. researchgate.net

Stereoselectivity becomes critical when synthesizing analogs that contain chiral centers. Methods for creating chiral compounds with trifluoromethyl-substituted stereocenters are of significant interest for pharmaceutical and agrochemical applications. nih.gov Key strategies include:

Asymmetric Reduction: The reduction of CF3-substituted ketimines using chiral catalysts can produce chiral amines with high enantioselectivity. nih.gov

Nucleophilic Addition to Imines: The addition of nucleophiles (e.g., alkyl, cyanide) to CF3-imines, guided by a chiral catalyst, is a direct route to enantioenriched α-trifluoromethyl amines. nih.gov

Asymmetric Cross-Coupling: Nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions have been used to synthesize enantioenriched α-trifluoromethyl benzylic ethers and alcohols, showcasing a powerful method for creating CF3-bearing stereocenters. nih.gov

These established principles can be applied to the synthesis of chiral analogs of this compound, for instance, by incorporating a chiral center on an alkyl substituent attached to the amine or the biphenyl framework.

Green Chemistry Principles in the Synthesis of Trifluoromethylated Biphenylamines

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact, reduce waste, and enhance safety. worktribe.com These principles are being actively applied to the synthesis of complex molecules like trifluoromethylated biphenylamines through innovative methodologies. eurekalert.orgsciencedaily.com

Solvent-Free and Catalyst-Free Reactions

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to waste. worktribe.com Solvent-free, or neat, reactions offer a significant environmental advantage. mdpi.com

Mechanochemistry, such as ball milling, is one approach where mechanical force is used to initiate reactions between solid reagents in the absence of a solvent. mdpi.com This technique has been successfully used to prepare biphenyltetracarboxydiimides in excellent yields and with very short reaction times (e.g., 15 minutes). mdpi.com Other solvent-free approaches involve heating a mixture of reactants, which can be particularly effective for condensation reactions. researchgate.net In some cases, reactions can proceed under catalyst-free conditions, further simplifying purification and reducing waste. For example, the synthesis of certain gem-difluorinated compounds has been achieved under neat conditions at room temperature, driven by hydrogen-bond interactions between the reactants without any catalyst. mdpi.com

| Green Technique | Principle | Advantages | Example Application |

| Mechanochemistry (Ball Milling) | Solvent-free reaction induced by mechanical energy. | Reduced solvent waste, high yields, fast reaction times. | Synthesis of biphenyl derivatives. mdpi.com |

| Neat Reactions (Thermal) | Reactants are mixed and heated without solvent. | Eliminates solvent, simplifies workup. | Synthesis of trifluoromethyl-containing heterocycles. researchgate.net |

| Catalyst-Free Reactions | Reaction proceeds without a catalyst. | No catalyst-related waste, easier purification. | Synthesis of fluorinated dicarbonyl products. mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.org This technology is particularly effective for synthesizing heterocyclic compounds and has been applied to the preparation of trifluoromethyl-imines. cas.cnnih.gov

In a typical microwave-assisted procedure, reactants are mixed, sometimes with a solid acid catalyst like K-10 montmorillonite, and irradiated in a dedicated microwave reactor. cas.cn The rapid, uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes. beilstein-journals.org For instance, the synthesis of trifluoromethyl-imines under solvent-free, microwave-irradiated conditions with a solid acid catalyst resulted in good to excellent yields in short timeframes, presenting an environmentally benign alternative to traditional methods. nih.govgeorgiasouthern.edu

Photoredox Catalysis in Trifluoromethylation

Visible-light photoredox catalysis is a cornerstone of modern green chemistry, enabling the activation of stable molecules under exceptionally mild conditions. researchgate.net This strategy is highly effective for radical trifluoromethylation of arenes and heteroarenes, using a simple household light bulb as the energy source. princeton.edu

The process involves a photocatalyst, typically a ruthenium or iridium complex, which absorbs visible light and becomes a potent single-electron oxidant or reductant. princeton.eduorganic-chemistry.org In a common mechanistic cycle for trifluoromethylation, the excited photocatalyst reduces a CF3 source like triflyl chloride. princeton.edu The resulting radical anion fragments, releasing a trifluoromethyl radical (•CF3). This radical then adds to the aromatic substrate, and the resulting intermediate is oxidized by the photocatalyst to yield the final product and regenerate the catalyst's ground state. princeton.edu This approach avoids harsh reagents and high temperatures, tolerates a wide range of functional groups, and utilizes light as a traceless and sustainable reagent. researchgate.netorganic-chemistry.org The development of photoredox methods using inexpensive and abundant trifluoroacetic acid (TFA) as the CF3 source further enhances the green credentials of this technology. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 3 Trifluoromethylbiphenyl 2 Ylamine

Chemical Transformations Involving the Biphenylamine Moiety

The biphenylamine portion of the molecule, consisting of two phenyl rings and a primary amine group, is the primary locus of its chemical transformations. The amine group offers a site for nucleophilic reactions, while the aromatic rings are susceptible to electrophilic attack and modern C-H functionalization strategies.

The primary amine group (-NH₂) of 3'-Trifluoromethylbiphenyl-2-ylamine is a key functional handle, behaving as a nucleophile that can readily participate in acylation and alkylation reactions.

Acylations: The amine functionality can be easily acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetamide. These reactions are typically high-yielding and proceed under mild conditions. The formation of the amide bond significantly alters the electronic properties of the molecule; the amide nitrogen is substantially less basic and nucleophilic than the parent amine due to the delocalization of its lone pair of electrons onto the adjacent carbonyl group. Friedel-Crafts acylation reactions using the amine itself are generally not feasible as the nitrogen atom complexes with the Lewis acid catalyst, deactivating the system. masterorganicchemistry.com

Alkylations: Alkylation of the amine can be achieved using alkyl halides. However, these reactions often suffer from a lack of selectivity, leading to mixtures of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). The nucleophilicity of the primary amine is greater than that of the resulting secondary amine, which can lead to over-alkylation. Controlling the stoichiometry and reaction conditions is crucial to favor the desired product. The presence of the bulky biphenyl (B1667301) framework may offer some steric hindrance, potentially favoring mono-alkylation under carefully controlled conditions.

| Reaction Type | Reagent Example | Product Type | Key Considerations |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Typically high-yielding; product is less basic. |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | Prone to polyalkylation; requires careful control. |

Electrophilic aromatic substitution (EAS) provides a pathway to introduce new functional groups onto the biphenyl scaffold. The regiochemical outcome of such reactions on this compound is dictated by the combined directing effects of the amino (-NH₂) group and the trifluoromethyl (-CF₃) group. libretexts.org

The amino group is a powerful activating group and a strong ortho, para-director. doubtnut.com It dramatically increases the electron density of the ring to which it is attached (Ring A), making it highly susceptible to electrophilic attack. Conversely, the trifluoromethyl group is one of the strongest deactivating groups due to its powerful inductive electron-withdrawing effect (-I effect). libretexts.orgcore.ac.uk It is a meta-director on the ring to which it is attached (Ring B).

Given this dichotomy, electrophilic attack will overwhelmingly occur on the highly activated Ring A. The -NH₂ group will direct incoming electrophiles to the positions ortho and para to itself.

Para-Position (5-position): This position is sterically accessible and electronically activated. It is expected to be a major site of substitution.

Ortho-Position (3-position): This position is also electronically activated but is sterically hindered by the adjacent phenyl ring, which can twist out of the plane. wikipedia.org Substitution at this site is possible but may be less favored than at the para-position.

Other Positions: The second ortho-position (1'-position) is sterically blocked. Ring B is strongly deactivated by the -CF₃ group, making substitution on this ring highly unlikely under standard EAS conditions.

Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are predicted to yield predominantly the 5-substituted product, with a smaller amount of the 3-substituted isomer. Direct nitration can be complicated by the oxidation of the amine and the formation of anilinium ions in the acidic medium, which would deactivate the ring. google.comchemicalbook.com Protection of the amine as an amide is a common strategy to overcome this and to moderate its activating influence.

| Predicted EAS Product | Major/Minor | Rationale |

| 5-substituted | Major | Electronically activated (para to -NH₂), sterically accessible. |

| 3-substituted | Minor | Electronically activated (ortho to -NH₂), sterically hindered. |

| Ring B substitution | Negligible | Ring is strongly deactivated by the -CF₃ group. |

Modern transition-metal-catalyzed C-H functionalization offers powerful alternatives to classical electrophilic substitution for modifying aromatic rings. wikipedia.org In the context of this compound, the amine group can serve as an effective directing group for ortho-C-H activation.

Using catalysts based on metals like palladium (Pd), rhodium (Rh), or ruthenium (Ru), it is possible to selectively functionalize the C-H bond at the 3-position. core.ac.ukchemistrysteps.com This process typically involves the formation of a five-membered cyclometalated intermediate, where the metal coordinates to the amine's nitrogen atom and activates a nearby C-H bond. This strategy allows for the introduction of a wide range of groups (e.g., aryl, alkyl, acetate) at a position that is disfavored in classical EAS due to sterics.

Furthermore, recent advances have utilized transient directing groups or templates that can direct functionalization to more remote positions, such as the meta-position (4- or 6-position) of the amine-bearing ring. doubtnut.comyoutube.com These methods provide complementary regioselectivity to both classical EAS and ortho-directed C-H activation, enabling comprehensive derivatization of the biphenyl scaffold.

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group, while positioned on the second phenyl ring, exerts a significant electronic influence that propagates throughout the molecule, affecting the reactivity of the aromatic system and the properties of the amine group.

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The electron-withdrawing -CF₃ group on the distal ring reduces the electron density across the entire biphenyl system, including the nitrogen atom of the amine. This inductive pull, although transmitted across two rings, makes the lone pair on the nitrogen less available for protonation.

As a result, this compound is expected to be a weaker base than both aniline (B41778) and the parent 2-aminobiphenyl (B1664054). libretexts.org This is reflected in a lower pKₐ value for its conjugate acid. Similarly, the nucleophilicity of the amine—its ability to attack an electrophilic carbon—is also diminished. While still reactive towards strong electrophiles like acyl chlorides, its reaction rate will be slower compared to more electron-rich anilines.

| Compound | Structure | pKₐ of Conjugate Acid (pKₐH) | Reason for Basicity Change |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | ~4.6 | Baseline; lone pair delocalized into one ring. |

| 2-Aminobiphenyl | C₁₂H₁₁N | ~3.8 | Slightly weaker than aniline due to steric hindrance to solvation and potential electronic effects of the second ring. |

| 4-(Trifluoromethyl)aniline | CF₃C₆H₄NH₂ | ~2.8 | Significantly weaker due to strong -I effect of the para-CF₃ group. |

| This compound | C₁₃H₁₀F₃N | Estimated < 3.8 | Expected to be weaker than 2-aminobiphenyl due to the distal electron-withdrawing -CF₃ group. |

Mechanistic Studies of Key Reactions

The reactivity of this compound is prominently featured in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. wikipedia.orgacs.org Understanding the intricate mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility. This section delves into the mechanistic details of key reactions involving this fluorinated biarylamine.

Elucidation of Catalytic Cycles (e.g., Pd-catalyzed amination, cross-coupling)

The most relevant catalytic cycle for reactions involving this compound as a nucleophile is the Buchwald-Hartwig amination. youtube.com This palladium-catalyzed reaction provides a powerful method for constructing C-N bonds. wikipedia.org The generally accepted mechanism proceeds through a series of well-defined steps involving Pd(0) and Pd(II) species. libretexts.org

The catalytic cycle typically begins with the active Pd(0) catalyst, often stabilized by phosphine (B1218219) ligands. youtube.com The key steps are:

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate, (L)nPd(Ar)(X). wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: this compound coordinates to the Pd(II) center. In the presence of a base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex, (L)nPd(Ar)(NRR'). nih.gov The choice of base is critical and can influence the reaction rate and scope. researchgate.net

Reductive Elimination: This is the final and product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.org

Table 1: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Reactants | Intermediate/Product | Palladium Oxidation State | Description |

|---|---|---|---|---|

| 1. Oxidative Addition | Pd(0)Ln, Aryl Halide (Ar-X) | (L)nPd(Ar)(X) | 0 → +2 | The palladium catalyst inserts into the aryl-halogen bond. |

| 2. Amine Association/Deprotonation | (L)nPd(Ar)(X), Amine (R2NH), Base | (L)nPd(Ar)(NR2) | +2 | The amine coordinates to the palladium, and a base removes the amine proton to form a palladium-amido complex. |

| 3. Reductive Elimination | (L)nPd(Ar)(NR2) | Aryl Amine (ArNR2), Pd(0)Ln | +2 → 0 | The new C-N bond is formed, releasing the product and regenerating the active catalyst. |

Investigation of Reaction Intermediates

The direct observation and characterization of intermediates in the catalytic cycle provide invaluable insight into the reaction mechanism. For palladium-catalyzed aminations, several key intermediates have been identified through spectroscopic and crystallographic studies. illinois.edu

Oxidative Addition Adducts: The initial [(L)Pd(Ar)(X)] complexes formed after the aryl halide adds to the Pd(0) center are crucial intermediates. Their stability and reactivity are highly dependent on the nature of the ligand (L), the aryl group (Ar), and the halide (X). researchgate.net

Palladium-Amido Complexes: Following deprotonation of the coordinated amine, a palladium-amido complex, [(L)Pd(Ar)(NRR')], is formed. These species are central to the C-N bond-forming step. Studies have shown that for some catalyst systems, reductive elimination can occur from either a four-coordinate bisphosphine or a more reactive three-coordinate monophosphine arylpalladium amido complex. wikipedia.org

Catalyst Resting State: In many catalytic cycles, one intermediate is more stable and exists at a higher concentration than others; this is known as the catalyst resting state. In aminations involving fluoroalkylamines and phenoxide bases, the phenoxide complex, (Ligand)Pd(Ar)OPh, has been identified as the resting state. nih.gov The reaction of this complex with the amine to form the amido intermediate is a key equilibrium step preceding the rate-limiting reductive elimination. nih.gov

Kinetic Isotope Effects and Transition State Analysis

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps and characterizing the structure of transition states. nih.gov A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. nih.gov For reactions involving amines, deuterium (B1214612) labeling is commonly used.

In the context of C-N bond formation with this compound, a primary deuterium KIE (kH/kD > 1) would be expected if the N-H bond is broken in the rate-determining step of the reaction. For example, if the deprotonation of the amine by the base were the slowest step, a significant primary KIE would be observed upon deuteration of the amine (N-D). rsc.org

However, in many Pd-catalyzed aminations, reductive elimination is the rate-limiting step. nih.govnih.gov In this scenario, breaking of the N-H bond occurs before the rate-determining step, and thus a primary KIE would not be observed. Instead, secondary KIEs might be used to probe the transition state of the reductive elimination step. These effects are smaller and result from changes in the vibrational environment of the isotope at the transition state compared to the ground state. nih.gov

Computational studies, often combined with experimental KIE data, allow for detailed modeling of the transition state. For S_N2 reactions, which share mechanistic features with the reductive elimination step, KIE analysis has been used to model the geometry and electrostatics of the transition state, confirming the degree of bond formation and bond breaking. nih.gov While specific KIE studies on this compound are not widely reported, the principles derived from studies on similar anilines and amination reactions are directly applicable. rsc.org

Table 2: Expected Kinetic Isotope Effects in Pd-Catalyzed Amination

| Rate-Determining Step | Labeled Position | Type of KIE | Expected kH/kD Value | Mechanistic Implication |

|---|---|---|---|---|

| Amine Deprotonation | N-H vs N-D | Primary | > 1 (Significant) | N-H bond cleavage is part of the slowest step. |

| Reductive Elimination | N-H vs N-D | Secondary | ≈ 1 (Small or Inverse) | N-H bond cleavage occurs before the slowest step. |

| Reductive Elimination | α-C-H vs α-C-D (on Aryl group) | Secondary | > 1 (Small) | Change in hybridization/vibration at the carbon center during C-N bond formation. |

Radical Mechanisms in Trifluoromethylation Reactions

While the previous sections focused on the amine's role as a nucleophile, the trifluoromethyl (CF3) group itself is often installed using reactions that proceed via radical mechanisms. rsc.org Trifluoromethylation is a critical transformation in medicinal and agricultural chemistry. researchgate.net

These reactions typically involve a trifluoromethyl radical (•CF3) source. Common reagents capable of generating •CF3 include Togni's reagent, Umemoto's reagents, and trifluoromethylsulfonyl chloride. researchgate.net The •CF3 radical can be generated through various means, including photoredox catalysis, transition-metal catalysis, or thermal initiation. researchgate.net

Once generated, the highly electrophilic •CF3 radical can add to aromatic systems like the biphenyl core of this compound or its precursors. The general mechanism often involves:

Generation of •CF3: A precursor reagent is induced to release a trifluoromethyl radical.

Radical Addition: The •CF3 radical adds to an aromatic ring, forming a radical intermediate.

Rearomatization: The intermediate is oxidized, typically by losing a hydrogen atom or another group, to restore the aromaticity of the ring, now bearing a CF3 group.

While direct C-H trifluoromethylation of an existing biphenylamine is possible, it is often more common to introduce the trifluoromethyl group onto one of the aryl precursors before the C-N bond is formed via a cross-coupling reaction. nih.gov Nevertheless, understanding radical trifluoromethylation mechanisms is relevant as it represents a primary synthetic route to the trifluoromethylated building blocks required for the synthesis of the title compound.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR for Structural Connectivity and Purity Assessment

A ¹H NMR spectrum of 3'-Trifluoromethylbiphenyl-2-ylamine would be anticipated to show a complex pattern of signals in the aromatic region, typically between 6.5 and 8.0 ppm. The protons on the two phenyl rings would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) due to their unique electronic environments and through-bond interactions with neighboring protons. The protons on the aniline (B41778) ring (the phenyl ring bearing the amino group) would be influenced by the electron-donating nature of the -NH₂ group, generally appearing at a slightly higher field (lower ppm) compared to those on the trifluoromethyl-substituted ring. The integration of these signals would correspond to the number of protons in each environment, and the coupling constants (J-values) would provide evidence for the connectivity of the protons, helping to confirm the substitution pattern of the biphenyl (B1667301) system. The presence of any unexpected signals could indicate impurities.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show 13 distinct resonances, corresponding to the 12 aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (-NH₂ and -CF₃). The carbon atom of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

Fluorine-19 (¹⁹F) NMR for Characterization of Trifluoromethyl Moiety

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the -CF₃ group, as there are no neighboring fluorine atoms to cause splitting. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For a molecule with a complex ¹H NMR spectrum, two-dimensional NMR techniques are invaluable for unambiguous assignment of signals.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the two phenyl rings and the positions of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the calculation of the elemental formula (C₁₃H₁₀F₃N), providing strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum would also offer structural information, as the molecule would break apart in a predictable manner upon ionization.

Fragmentation Patterns and Structural Information

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the this compound molecule is expected to produce a distinct pattern of fragment ions that provides significant structural information.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule (C₁₃H₁₀F₃N), which is approximately 237.08 g/mol . Due to the presence of a single nitrogen atom, this molecular ion peak would conform to the nitrogen rule, having an odd nominal mass.

The fragmentation of aromatic amines is well-characterized. whitman.edumiamioh.edu A primary fragmentation pathway for aromatic amines involves the loss of a hydrogen atom from the amine group, leading to a stable [M-1]⁺ ion. whitman.edu For this compound, this would result in a significant peak at m/z 236.

Further fragmentation is dictated by the stability of the biphenyl and trifluoromethyl moieties. Key expected fragmentation pathways include:

Loss of HCN: A common fragmentation for anilines, leading to a fragment ion at m/z 210. miamioh.edu

Cleavage of the Biphenyl C-C Bond: While the bond between the two phenyl rings is strong, some fragmentation can occur, though it is less common than fragmentation of substituents.

Loss of Fluorine or CF₂: The trifluoromethyl group is very stable, but fragmentation can involve the loss of a fluorine atom ([M-F]⁺) or a difluorocarbene radical (:CF₂) ([M-CF₂]⁺), though these are generally not the most dominant pathways. researchgate.net

Formation of a Tropylium-like Ion: Cleavage of the bond between the two aromatic rings can lead to fragments corresponding to each ring system. For instance, a fragment corresponding to the trifluoromethylphenyl cation could be observed at m/z 145.

Based on the analysis of related structures like 2-aminobiphenyl (B1664054) and 3-(trifluoromethyl)aniline, the following table summarizes the predicted significant fragments for this compound. nih.govnist.gov

| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 237 | [C₁₃H₁₀F₃N]⁺ | Molecular Ion (M⁺) |

| 236 | [C₁₃H₉F₃N]⁺ | Loss of H from NH₂ ([M-H]⁺) |

| 218 | [C₁₃H₁₀F₂N]⁺ | Loss of F ([M-F]⁺) |

| 168 | [C₁₂H₁₀N]⁺ | Loss of CF₃ |

| 167 | [C₁₂H₉N]⁺ | Fragment from parent 2-aminobiphenyl structure nih.gov |

| 145 | [C₇H₄F₃]⁺ | Trifluoromethylphenyl cation |

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides invaluable information for identifying functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary aromatic amine, substituted biphenyl core, and trifluoromethyl group. orgchemboulder.com

Key expected IR absorption bands are:

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com

Aromatic C-H Stretching: Sharp absorptions are expected just above 3000 cm⁻¹ due to the stretching of C-H bonds on the two phenyl rings.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears as a medium to strong band in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected between 1450 and 1600 cm⁻¹ due to the skeletal vibrations of the aromatic rings.

C-F Stretching: The trifluoromethyl group is characterized by very strong and distinct absorption bands, typically in the 1100-1350 cm⁻¹ region, arising from the C-F stretching vibrations.

C-N Stretching: The stretching vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ region. orgchemboulder.com

C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.

The predicted IR spectral data is summarized in the table below, based on established correlation charts and data from analogous compounds like 2-aminobiphenyl. nist.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Medium, Sharp |

| 1580 - 1650 | N-H Bend (Scissoring) | Medium to Strong |

| 1450 - 1600 | Aromatic C=C Ring Stretch | Variable, Sharp |

| 1250 - 1335 | Aromatic C-N Stretch | Strong |

| 1100 - 1350 | C-F Stretch | Very Strong |

| 690 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the biphenyl backbone.

Expected prominent signals in the Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl rings, which involve the expansion and contraction of the rings, typically give rise to very strong and sharp Raman signals.

C-C Inter-ring Stretch: The stretching vibration between the two phenyl rings would also be Raman active.

Symmetric CF₃ Stretch: The symmetric stretching mode of the trifluoromethyl group would be observable.

C-H Stretching: Aromatic C-H stretching vibrations are also visible in the Raman spectrum, typically around 3050-3100 cm⁻¹.

The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule, confirming the presence of all key functional groups and structural motifs.

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3050 - 3100 | Aromatic C-H Stretch | Medium to Strong |

| ~1600 | Aromatic C=C Ring Stretch | Strong |

| ~1280 | C-C Inter-ring Stretch | Medium |

| ~1000 | Aromatic Ring Breathing (Symmetric) | Very Strong |

| ~750 | Symmetric C-F Stretch | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one could obtain a detailed molecular structure, including bond lengths, bond angles, and torsional angles.

A key structural parameter for biphenyl derivatives is the dihedral (or torsion) angle between the planes of the two aromatic rings. This angle is a result of the balance between steric hindrance from the ortho-substituents (the amino group in this case) and the electronic stabilization gained from π-conjugation across the rings (which favors planarity). For 2-substituted biphenyls, significant twisting is expected.

While a specific crystal structure for this compound is not publicly available, data from related structures, such as 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, show a dihedral angle of 44.77° between the phenol (B47542) ring and the trifluoromethylphenyl ring. nih.gov A similar non-planar conformation would be expected for this compound.

The crystallographic data would also reveal details about intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group (N-H···N or N-H···F) and π-π stacking between the aromatic rings. These interactions are crucial for understanding the crystal packing and the physical properties of the solid material.

Advanced Spectroscopic Techniques for Dynamic and Electronic Properties

Beyond basic structural identification, advanced spectroscopic methods can probe the dynamic behavior and electronic landscape of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard for confirming the carbon-hydrogen framework, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to unambiguously assign all proton and carbon signals, especially in the complex aromatic regions. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the through-space proximity of protons, helping to confirm the preferred conformation and the dihedral angle in solution.

Fluorescence Spectroscopy: Biphenyl derivatives are often fluorescent. Fluorescence spectroscopy could be used to study the electronic properties of this compound, such as its excitation and emission wavelengths. The quantum yield and lifetime of the fluorescence would provide insights into the de-excitation pathways of its excited electronic states.

Computational Chemistry: Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectroscopy. These theoretical methods can predict molecular geometries, vibrational frequencies (for IR and Raman spectra), and electronic properties (such as HOMO-LUMO energy gaps). nih.gov Comparing experimental spectra with DFT-calculated spectra aids in the precise assignment of vibrational modes and provides a deeper understanding of the molecule's electronic structure.

Computational Chemistry and Theoretical Studies of 3 Trifluoromethylbiphenyl 2 Ylamine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the behavior of electrons and nuclei in molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

For a molecule like 3'-Trifluoromethylbiphenyl-2-ylamine, a DFT study would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. A commonly used functional for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govmdpi.com The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial. A common choice for organic molecules is the 6-31G(d,p) or a larger 6-311+G(d,p) basis set, which includes polarization and diffuse functions to accurately describe the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding. nih.govmdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Value |

| C1-C1' Bond Length (Å) | 1.49 |

| C2-N Bond Length (Å) | 1.39 |

| C3'-CF3 Bond Length (Å) | 1.47 |

| Phenyl-Phenyl Dihedral Angle (°) | 45.0 |

| C1-C2-N Bond Angle (°) | 120.5 |

| C2'-C3'-CF3 Bond Angle (°) | 121.0 |

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, but at a significantly higher computational cost compared to DFT.

For this compound, ab initio calculations could be employed to obtain a more precise description of its electronic properties, such as ionization potential, electron affinity, and electronic excitation energies. High-level ab initio methods are particularly useful for benchmarking the results obtained from more computationally efficient methods like DFT. For instance, a single-point energy calculation using a coupled-cluster method like CCSD(T) on a DFT-optimized geometry can provide a very accurate electronic energy.

Basis Set Selection and its Impact on Computational Accuracy

The choice of basis set is a critical factor that influences the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions (basis functions) used to build molecular orbitals.

Pople-style basis sets: These are commonly used and denoted as X-YZG. For example, 6-31G is a split-valence basis set. Adding polarization functions (e.g., d,p) as in 6-31G(d,p) allows for more flexibility in describing bonding, which is important for capturing the correct molecular geometry. Adding diffuse functions (e.g., + or ++) as in 6-311+G(d,p) is important for describing anions and weak interactions. nih.govmdpi.com

Dunning's correlation-consistent basis sets: These basis sets, such as cc-pVDZ, cc-pVTZ, etc., are designed to systematically converge towards the complete basis set limit. They are often used for high-accuracy calculations.

For this compound, a basis set like 6-311+G(d,p) would be a reasonable choice for DFT calculations to achieve a good balance between accuracy and computational cost. For higher accuracy ab initio calculations, a larger correlation-consistent basis set like aug-cc-pVTZ might be necessary. The impact of the basis set choice can be significant; for example, inadequate basis sets may fail to correctly predict the planarity or dihedral angle of the biphenyl (B1667301) system.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to study experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Computationally, a transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

For a potential reaction involving this compound, such as an electrophilic aromatic substitution or a coupling reaction, transition state search algorithms can be used to locate the geometry of the TS. Once a transition state is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the identification of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired reactants and products on the potential energy surface.

Prediction of Reaction Pathways and Selectivities

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface (PES) for a reaction can be constructed. This PES provides a detailed map of the energy changes that occur during a chemical transformation.

For this compound, computational methods can be used to predict the most likely reaction pathways and the selectivity of a reaction. For example, in an electrophilic substitution reaction, calculations could predict whether the incoming electrophile will preferentially attack the phenyl ring containing the amino group or the one with the trifluoromethyl group. The relative energies of the transition states for the different possible pathways would determine the regioselectivity of the reaction. The pathway with the lowest activation energy (the energy difference between the reactants and the transition state) will be the kinetically favored one.

Table 2: Hypothetical Calculated Activation Energies for a Model Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Electrophilic attack at ortho-position to NH2 | TS1 | 15.2 |

| Electrophilic attack at para-position to NH2 | TS2 | 12.5 |

| Electrophilic attack on the CF3-substituted ring | TS3 | 25.8 |

Solvent Effects in Computational Modeling

In the computational modeling of this compound, accounting for solvent effects is critical for accurately predicting its behavior in a condensed phase. Solvents can significantly influence molecular properties such as conformational stability, electronic structure, and reactivity. Computational models treat solvent effects primarily through two approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the bulk electrostatic effects of the solvent on the solute. For this compound, using an implicit model would provide insights into how the molecule's dipole moment and the stability of its various conformers are affected by the polarity of the surrounding medium.

Explicit Solvation Models: This method involves surrounding the solute molecule with a number of individual solvent molecules. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Given the presence of the amine (-NH2) group, this compound can act as a hydrogen bond donor. In protic solvents like water or ethanol, explicit models would be essential to accurately capture the formation and dynamics of these hydrogen bonds, which can, in turn, influence the rotational barrier and electronic properties of the molecule. Hybrid models, combining an explicit first solvation shell with a continuum for the bulk solvent, often provide a balance between accuracy and computational cost nih.gov.

Conformational Analysis and Rotational Barriers in Biphenyl Systems

The defining structural feature of biphenyl systems, including this compound, is the torsional or dihedral angle between the two phenyl rings. This rotation around the central carbon-carbon single bond is not free and is hindered by steric interactions between the ortho substituents.

The conformation of biphenyl itself is non-planar, with a dihedral angle of approximately 45 degrees, which represents a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted conformation) libretexts.orgic.ac.uk. In this compound, the presence of an amine group at an ortho position introduces significant steric hindrance. This steric crowding forces the molecule into a twisted conformation.

The energy required to rotate the phenyl rings through the planar (0°) and perpendicular (90°) transition states is known as the rotational barrier. These barriers can be calculated using quantum mechanical methods like Density Functional Theory (DFT). For substituted biphenyls, the height of this barrier is highly dependent on the size of the ortho substituents researchgate.netrsc.org. An activation energy barrier of 16 to 19 kcal/mole is typically required to prevent spontaneous room temperature racemization in chiral biphenyls libretexts.org. DFT calculations have been shown to satisfactorily match experimentally determined barriers rsc.orgresearchgate.net. The calculation of these barriers is a complex task, and accurate results often require high-level theory and large basis sets researchgate.netcomporgchem.com.

Table 1: Factors Influencing Rotational Barriers in Substituted Biphenyls

| Factor | Description | Expected Impact on this compound |

|---|---|---|

| Steric Hindrance | Repulsive forces between bulky ortho substituents. | The ortho-amine group will significantly increase the rotational barrier compared to unsubstituted biphenyl. |

| π-Conjugation | Overlap of p-orbitals across the central C-C bond, favoring planarity. | This effect is strongest at a 0° dihedral angle and diminishes as the rings twist towards 90°. |

| Intramolecular Interactions | Potential for hydrogen bonding or other non-covalent interactions between substituents. | The amine group could potentially interact with other parts of the molecule, influencing conformational preference. |

| Solvent Effects | The polarity of the solvent can stabilize or destabilize certain conformations or transition states. | Polar solvents may stabilize more polar transition states, potentially altering the rotational barrier. |

Molecular Orbital Theory and Electronic Descriptors

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule quora.combccampus.cayoutube.comyoutube.com. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals that govern chemical reactivity dergipark.org.tr.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability irjweb.com.

Large HOMO-LUMO gap: Implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO researchgate.net.

Small HOMO-LUMO gap: Suggests the molecule is more reactive and can be easily polarized researchgate.net.

For this compound, the electron-donating amine group (-NH2) would be expected to raise the energy of the HOMO, while the electron-withdrawing trifluoromethyl group (-CF3) would lower the energy of the LUMO. This combination would likely result in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted biphenyl. Computational methods like DFT are routinely used to calculate HOMO and LUMO energies and visualize their distribution across the molecule scispace.comsemanticscholar.org.

Table 2: Conceptual Electronic Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. |

| Electronegativity (χ) | -μ | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals corresponding to the familiar Lewis structures of bonds, lone pairs, and core electrons uni-muenchen.dewisc.edu. This method provides quantitative insight into bonding and electronic delocalization within a molecule.

A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory uni-muenchen.de. This reveals hyperconjugative effects, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. For this compound, NBO analysis could quantify:

The delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent phenyl ring.

The electron-withdrawing effect of the -CF3 group through hyperconjugative interactions with the second phenyl ring.

The nature of the C-N and C-CF3 bonds in terms of hybridization and polarity.

These interactions are crucial for understanding the molecule's electronic structure and reactivity aiu.eduresearchgate.net.

In Silico Ligand Design and Molecular Interactions

In silico methods are powerful tools in drug discovery and materials science for predicting how a molecule like this compound might interact with a biological target, such as a protein receptor plos.orgresearchgate.net.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.govnih.gov. The goal is to predict the binding mode and affinity, which is often expressed as a docking score.

A docking study of this compound would involve:

Preparation of the Receptor: Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added nih.gov.

Preparation of the Ligand: Generating a 3D conformation of this compound and assigning correct atom types and charges.

Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to systematically explore possible binding poses of the ligand within the active site of the receptor nih.gov.

Scoring and Analysis: The program calculates a score for each pose, estimating the binding free energy. The lowest energy poses are considered the most likely binding modes researchgate.net. These poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking researchgate.net.

For this compound, the amine group could serve as a hydrogen bond donor, the phenyl rings could engage in hydrophobic and π-stacking interactions, and the trifluoromethyl group could participate in halogen or hydrophobic interactions. A successful docking simulation can provide valuable hypotheses about the molecule's biological activity and guide the design of new, more potent analogues nih.govmdpi.com.

Lack of Publicly Available Research on Molecular Dynamics Simulations of this compound

Efforts to locate relevant studies through targeted searches for "molecular dynamics simulations of this compound conformational flexibility" and "this compound binding modes molecular dynamics" did not yield any specific results for this compound. Broader searches encompassing derivatives, such as "conformational analysis of trifluoromethylbiphenyl derivatives molecular dynamics" and "binding mode analysis of biphenylamine derivatives molecular dynamics simulation," also failed to provide data directly applicable to this compound.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or an in-depth analysis of its conformational flexibility and binding modes as requested. The scientific literature accessible through these searches does not appear to contain specific molecular dynamics studies focused on this particular chemical compound. Therefore, the required information to construct the article as per the provided outline is unavailable.

Synthetic Utility As a Building Block and Ligand in Catalysis

3'-Trifluoromethylbiphenyl-2-ylamine as a Precursor in Organic Synthesis

The strategic placement of an amino group ortho to the biphenyl (B1667301) linkage and a trifluoromethyl group on the adjacent phenyl ring makes this compound a highly reactive and versatile starting material for a range of organic transformations.

Construction of Nitrogen-Containing Heterocycles

The primary amine of this compound serves as a key functional handle for the synthesis of various nitrogen-containing heterocycles. Through intramolecular cyclization reactions, this compound can be converted into valuable heterocyclic frameworks. For instance, derivatives of this amine can undergo cyclization to form phenanthridines and carbazoles, which are core structures in many biologically active molecules and functional materials.

The synthesis of trifluoromethyl-substituted phenanthridines is of significant interest due to the pharmacological properties of this class of compounds. researchgate.net While various methods exist for phenanthridine (B189435) synthesis, pathways involving the intramolecular cyclization of biphenyl-2-amine derivatives are common. For example, a common precursor for such cyclizations is a 2-isocyanobiphenyl, which can be subjected to radical-initiated cyclization to introduce a trifluoromethyl group at the 6-position. researchgate.netresearchgate.net The conversion of this compound to the corresponding isocyanide would provide a direct route to trifluoromethylated phenanthridines.

Similarly, the carbazole (B46965) framework, another important heterocyclic motif, can be accessed from biphenyl-2-amine precursors. The intramolecular C-H amination of N-substituted biphenyl-2-amines is a powerful strategy for carbazole synthesis. The trifluoromethyl group on the biphenyl scaffold can influence the electronic properties and reactivity of the substrate, potentially impacting the efficiency and regioselectivity of such cyclizations. The development of efficient methods for the synthesis of trifluoromethyl-decorated carbazoles is an active area of research. nih.gov

Formation of Polyaromatic Systems and Extended Biphenyls

Beyond the synthesis of heterocycles, this compound can be utilized in the construction of larger polyaromatic systems and extended biphenyls. The amino group can be transformed into other functionalities, such as diazonium salts, which can then participate in cross-coupling reactions to extend the aromatic system. Furthermore, the existing biphenyl structure serves as a core upon which additional aromatic rings can be annulated, leading to complex polycyclic aromatic compounds.

Integration into Complex Molecular Architectures

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex and sterically demanding molecules. The trifluoromethyl group can act as a lipophilic and metabolically stable substituent, which is often desirable in medicinal chemistry. The amino group provides a point of attachment for further elaboration, allowing for the integration of this fluorinated biphenyl moiety into larger molecular scaffolds.

Applications in Ligand Design for Metal-Catalyzed Reactions

The biphenylamine scaffold is a cornerstone in the design of privileged ligands for a wide range of metal-catalyzed cross-coupling reactions. The axial chirality inherent to appropriately substituted biphenyls has been exploited to develop highly effective chiral ligands for asymmetric catalysis.

Design of Chiral Ligands based on the Biphenylamine Scaffold

The synthesis of axially chiral biaryl-2-amines is a crucial step in the development of many successful chiral ligands. nih.gov Atroposelective methods, such as palladium-catalyzed C-H olefination directed by the free amine group, have been developed to access these chiral building blocks with high enantioselectivity. nih.gov The 3'-trifluoromethyl substituent in this compound can play a significant role in influencing the rotational barrier around the biphenyl axis, which is a key factor in the stability of the axial chirality. By derivatizing the amino group into a phosphine (B1218219), for example, a new class of chiral phosphine ligands can be accessed. These ligands can then be employed in various asymmetric transformations.

| Ligand Type | Potential Application | Key Feature |

| Chiral Phosphine-Amines | Asymmetric Hydrogenation | Bidentate coordination |

| Chiral Phosphoramidites | Asymmetric Allylic Alkylation | Readily tunable electronic and steric properties |

| Chiral N-Heterocyclic Carbenes | Asymmetric Metathesis | Strong σ-donating ability |

Coordination Chemistry with Transition Metals (e.g., Pd, Cu, Ni)

The nitrogen atom of the amino group and the potential for introducing other coordinating atoms (e.g., phosphorus) make derivatives of this compound excellent candidates for ligands that can coordinate with various transition metals, including palladium, copper, and nickel. The electronic properties of the ligand, influenced by the trifluoromethyl group, can significantly impact the catalytic activity and selectivity of the resulting metal complexes.

Palladium complexes bearing biphenylamine-derived ligands are widely used in cross-coupling reactions such as the Buchwald-Hartwig amination. The steric and electronic properties of the ligand are critical for the efficiency of the catalytic cycle. The electron-withdrawing nature of the trifluoromethyl group in ligands derived from this compound can affect the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination steps.